molecular formula C17H18N2O5 B15211510 Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate CAS No. 69310-80-1

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15211510
CAS No.: 69310-80-1
M. Wt: 330.33 g/mol
InChI Key: SAIYLRKUDSGUIQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a fused pyrimidine derivative characterized by a pyrano[2,3-d]pyrimidine core. The structure features two hydroxyl groups at positions 2 and 4, a methyl group, a phenyl substituent at position 7, and an ethyl carboxylate moiety at position 6.

Properties

CAS No.

69310-80-1

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

ethyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22)

InChI Key

SAIYLRKUDSGUIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups at positions 2 and 4 undergo nucleophilic substitution under acidic or basic conditions. For example:

  • Acetylation : Reaction with acetic anhydride (Ac₂O) produces mono- or diacetylated derivatives, depending on reaction time and stoichiometry. Extended reaction times favor cyclization to form pyranopyrimidinone derivatives .

  • Benzoylation : Treatment with benzoyl chloride yields benzoylated analogs, confirmed by IR spectral peaks at 1,650 cm⁻¹ (C=O) and NMR signals for aromatic protons .

Ester Hydrolysis and Decarboxylation

The ethyl carboxylate group undergoes hydrolysis under alkaline conditions:

C17H18N2O5+NaOHC15H14N2O52+EtOH\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_5 + \text{NaOH} \rightarrow \text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_5^{2-} + \text{EtOH}

Further decarboxylation at elevated temperatures generates 7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Reagent Product Conditions Yield
Formamide11-Amino-3-methoxy-12-(p-chlorophenyl)-12H-naphthopyrano[2,3-d]pyrimidineReflux, 6 hours72%
Triethyl orthoformateEthoxymethyleneamino derivativeRoom temperature, 30 minutes65%

Catalytic Transformations

Hybrid catalysts enhance reactivity in multicomponent reactions:

  • MgSO₄/p-TsOH : Facilitates Biginelli-type reactions with cyclic enol ethers, producing diastereoselective pyranopyrimidines (>19:1 selectivity) .

  • Cellulose-based nanocomposites : Enable four-component reactions (e.g., with hydrazine and ethyl acetoacetate) at room temperature in water .

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Antimicrobial activity : Acetylated derivatives show enhanced activity against E. coli (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL) .

  • Cytotoxicity : Pyrimidinone analogs exhibit IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells .

Comparative Reactivity of Analogous Compounds

Compound Reactivity Feature Key Reaction
4-HydroxyquinolineElectrophilic aromatic substitution at C-3Nitration, sulfonation
3-AminoquinolinonesRing-opening reactionsHydrolysis to form β-keto amides
Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-...Dual hydroxyl/carboxylate reactivitySequential acylation and cyclization

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry and materials science. Future studies should explore its catalytic asymmetric synthesis and in vivo pharmacokinetics.

Scientific Research Applications

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Pyrimidine Derivatives

The target compound shares a fused pyrimidine core with several analogs but differs in substituents and ring systems:

Compound Class Core Structure Key Substituents/Functional Groups Reference
Target Compound Pyrano[2,3-d]pyrimidine 2,4-Dihydroxy, 7-methyl-7-phenyl, ethyl carboxylate -
Pyrido[2,3-d]pyrimidines Pyrido[2,3-d]pyrimidine Chlorophenyl, nitroaryl, alkyl groups (e.g., methyl, propyl, butyl)
Triazolo[4,3-a]pyrimidines Triazolo[4,3-a]pyrimidine 2-Hydroxyphenyl, diphenyl, ethyl carboxylate
Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidine Trifluoromethoxy, carboxamide

Key Structural Differences:

  • Substituents: The 2,4-dihydroxy groups in the target compound contrast with nitro, chloro, or trifluoromethoxy groups in analogs, influencing polarity and reactivity .

Physical and Spectroscopic Properties

Comparative data from analogs suggest trends in the target’s properties:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features (Key Protons) Reference
Pyrido[2,3-d]pyrimidine 22a 175–176 ~1700 Aromatic H (δ 6.8–8.2), CH₃ (δ 2.3–2.5)
Triazolo[4,3-a]pyrimidine 12 206 1666 OCH₂CH₃ (δ 1.23, 4.14), ArH (δ 6.99–8.12)
Thieno[2,3-d]pyrimidine 14a Not reported Not reported Trifluoromethoxy (δ ~7.5)

Expected Properties of Target Compound:

  • Melting Point: Likely higher than pyrido analogs (e.g., 22a: 175–176°C) due to additional hydroxyl groups promoting hydrogen bonding, but lower than triazolo derivatives (e.g., 12: 206°C) due to fewer aromatic rings .
  • IR/NMR: Strong O–H stretches (~3400 cm⁻¹), C=O at ~1680–1700 cm⁻¹, and distinct splitting for ethyl carboxylate (δ 1.2–4.1) and phenyl protons (δ 7.0–7.5) .

Crystallographic and Hydrogen Bonding Analysis

Crystallographic data from analogs suggest the target’s packing motifs:

  • Hydrogen Bonding: The 2,4-dihydroxy groups may form intermolecular O–H···O/N bonds, creating chain (C(4)) or ring (R₂²(8)) motifs, as per Etter’s graph set analysis .
  • Software Tools: Structures of analogs were refined using SHELX and visualized via ORTEP-III , suggesting similar approaches for the target compound.

Comparison with Analogs:

  • Pyrido derivatives (e.g., 22a) exhibit planar cores with π-stacking, whereas the pyrano ring in the target may introduce puckering, affecting packing efficiency .
  • Triazolo compound 12 shows extended conjugation, reducing solubility compared to the target’s hydroxylated structure .

Biological Activity

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound notable for its unique structural features that contribute to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a pyrano-pyrimidine structure characterized by:

  • Hydroxyl groups at the 2 and 4 positions.
  • A carboxylate group that enhances reactivity and solubility.

These functional groups are crucial for the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class often show significant antibacterial effects. For instance, derivatives of pyrano-pyrimidines have been documented to inhibit bacterial growth effectively.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation in various models.
  • Anticancer Potential : Some studies suggest that these compounds may exhibit cytotoxic effects against cancer cell lines.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
4-HydroxyquinolineQuinoline DerivativeExhibits strong antibacterial activity
5H-Pyrano[2,3-d]pyrimidinonesPyrimidinone DerivativeKnown for anti-inflammatory properties
3-AminoquinolinonesQuinoline DerivativeDisplays significant cytotoxicity against cancer cells

The dual functionality of this compound as both a pyran and pyrimidine derivative enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of similar compounds:

  • Antimicrobial Studies : A study published in MDPI highlighted the antimicrobial properties of pyrano-pyrimidine derivatives against various bacterial strains. The findings indicated a dose-dependent response in inhibiting bacterial growth (PMC8348459).
  • Cytotoxicity Assays : Research demonstrated that certain pyrano-pyrimidine derivatives exhibited cytotoxic effects on human cancer cell lines. In vitro assays showed significant cell death at concentrations as low as 10 µM (Parchem).
  • Anti-inflammatory Effects : A comparative study revealed that compounds structurally similar to this compound effectively reduced inflammatory markers in animal models (MDPI).

Q & A

Q. Critical Parameters :

  • Temperature control (80–120°C) to avoid side reactions.
  • Solvent selection (e.g., ethanol, DMF) to optimize reaction kinetics .

Basic: How is X-ray crystallography utilized to determine the molecular conformation of this compound?

Answer:
X-ray crystallography involves:

  • Data Collection : Single-crystal diffraction using synchrotron or Cu-Kα radiation. The compound’s non-planar structure (due to the dihydro-pyran ring) requires high-resolution data to resolve puckering .
  • Structure Refinement : Software like SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. The dihydro-pyran ring’s puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates .
  • Validation : R-factor analysis (<5%) and residual density maps ensure accuracy .

Example Parameters (hypothetical):

ParameterValue
Space GroupP2₁/c
Puckering (q)0.42 Å
H-bond (O···O)2.65 Å, 165°

Basic: What hydrogen-bonding patterns are critical for stabilizing its crystal packing?

Answer:
Hydrogen-bonding networks are analyzed via graph-set theory (Etter’s rules):

  • Intramolecular H-bonds : Between hydroxyl (2,4-OH) and pyrimidine N atoms, stabilizing the pyrano-pyrimidine core .
  • Intermolecular H-bonds : Hydroxyl groups form chains (C(6) motifs) or dimers (R₂²(8)) with adjacent molecules, influencing crystal density and melting points .
  • π-Stacking : Phenyl and pyrimidine rings engage in offset π-π interactions (3.5–4.0 Å spacing) .

Q. Methodology :

  • IR spectroscopy (ν(OH) ~3400 cm⁻¹) and Hirshfeld surface analysis quantify H-bond contributions .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Answer:
Discrepancies (e.g., NMR vs. X-ray conformers) arise from dynamic effects (e.g., ring puckering). Strategies include:

  • Variable-Temperature NMR : Detects conformational exchange in solution (e.g., pyran ring pseudorotation) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .
  • Dynamic XRD : Time-resolved diffraction captures transient states under non-equilibrium conditions .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrano-pyrimidine core?

Answer:
Regioselectivity challenges (e.g., competing O- vs. N-alkylation) are addressed via:

  • Protecting Groups : Temporarily block hydroxyl groups (e.g., silylation) to direct reactions to pyrimidine N sites .
  • Catalytic Control : Use transition metals (e.g., Pd) for cross-coupling at specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at electron-deficient sites .

Q. Case Study :

  • Selective 7-methyl introduction via Grignard reagents in THF (yield: 78%) .

Advanced: How do computational models predict the compound’s biological interactions?

Answer:

  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases) using the compound’s pyrimidine core as a hinge-binding motif .
  • MD Simulations : GROMACS models assess stability in lipid bilayers, highlighting the role of the ethyl ester in membrane permeability .
  • QSAR Analysis : Correlates substituent electronegativity (e.g., phenyl vs. chlorophenyl) with bioactivity trends .

Advanced: What role do substituents (e.g., 7-methyl, 7-phenyl) play in modulating reactivity and stability?

Answer:

  • Steric Effects : The 7-methyl group reduces ring puckering flexibility, increasing thermal stability (Tₘ = 215°C vs. 190°C for unsubstituted analogs) .
  • Electronic Effects : 7-Phenyl groups enhance π-stacking, improving crystallinity (ΔHfus = +22 kJ/mol) .
  • Hydrolytic Stability : Ethyl esters resist hydrolysis compared to methyl analogs (t₁/₂ in PBS: >48 h vs. 12 h) .

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